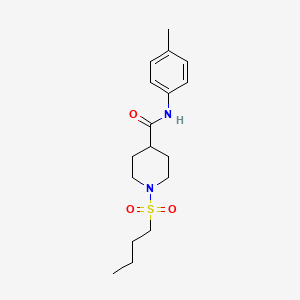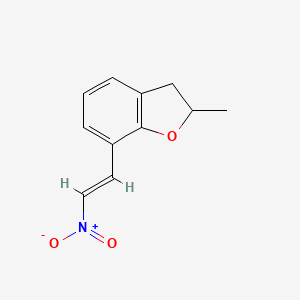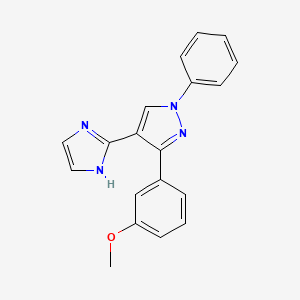![molecular formula C19H13N3O2S B5425638 N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5425638.png)
N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide is a compound that features a 1,2,4-oxadiazole ring, a thiophene ring, and a carboxamide group. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the thiophene and carboxamide groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the 1,2,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the thiophene ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .
Scientific Research Applications
N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activity against bacterial and viral pathogens.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies investigating the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,3,4-Oxadiazole: Known for its use in high-energy materials and pharmaceuticals.
1,2,3-Oxadiazole: Less common but studied for its unique reactivity.
Uniqueness
N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of the 1,2,4-oxadiazole ring with the thiophene and carboxamide groups. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-10-5-11-25-16)20-15-9-4-8-14(12-15)17-21-19(24-22-17)13-6-2-1-3-7-13/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWVZPLDPIPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5425556.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B5425561.png)
![(5E)-5-[[4-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5425568.png)
![N-(4-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5425570.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5425587.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5425591.png)
![methyl (Z)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate](/img/structure/B5425596.png)
![N-[4-(aminocarbonyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5425601.png)

![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5425614.png)


![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5425657.png)
